CK1-IN-1

CK1 isoform selectivity kinase inhibition profiling Wnt signaling

CK1-IN-1 delivers near-equipotent dual CK1δ/ε inhibition (15/16 nM) with 10-fold selectivity over ALK5 (151.8 nM), eliminating TGF-β pathway confounding seen with D4476 or PF-670462. Unlike TA-01, it does NOT induce cardiogenesis—critical for non-cardiac lineage differentiation. With >20-fold higher CK1δ potency versus legacy compounds D4476/IC261, CK1-IN-1 achieves full target engagement at 50–200 nM. Deploy in Wnt/β-catenin reporter assays, circadian PER2::LUC studies, and stem cell protocols requiring CK1/Wnt modulation without cardiogenic bias.

Molecular Formula C24H15F2N3
Molecular Weight 383.4 g/mol
Cat. No. B15612770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK1-IN-1
Molecular FormulaC24H15F2N3
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C24H15F2N3/c25-18-8-5-16(6-9-18)22-23(17-11-13-27-14-12-17)29-24(28-22)20-10-7-15-3-1-2-4-19(15)21(20)26/h1-14H,(H,28,29)
InChIKeyPUQAFIILJICJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CK1-IN-1 (PUN51207) – A Balanced, Selective Casein Kinase 1δ/ε Inhibitor for Research Procurement


CK1-IN-1 (also designated PUN51207 or Compound 1c) is a 2,4,5-trisubstituted azole-based inhibitor of casein kinase 1 [1]. It inhibits CK1δ and CK1ε with IC50 values of 15 nM and 16 nM, respectively, in cell-free assays [1]. The compound additionally inhibits p38α MAPK (IC50 = 73 nM) and demonstrates selectivity for CK1δ/ε over the TGF-β receptor ALK5 (IC50 = 151.8 nM) and TGFBR2 (>1 µM) [2]. Originating from patent WO2015119579A1, CK1-IN-1 belongs to a chemotype whose cardiomyogenic activity correlates with CK1-dependent Wnt/β-catenin pathway modulation, establishing its utility in stem cell differentiation and kinase signaling research [1][3].

CK1-IN-1 Procurement: Why Closest Analogs Cannot Substitute Without Functional and Selectivity Trade-offs


Although several small-molecule CK1 inhibitors share sub-micromolar potency against CK1δ or CK1ε, isoform selectivity ratios and off-target kinase inhibition profiles diverge substantially across this chemotype class, leading to sharply different functional outcomes in cell-based systems [1]. Compounds such as PF-670462 display a marked (~7-fold) preference for CK1δ over CK1ε, while PF-4800567 exhibits reciprocal CK1ε selectivity ; CK1-IN-1 instead provides near-equipotent dual inhibition, a profile that can be critical for experimental models where both isoforms contribute to phenotype [1]. Additionally, cross-reactivity with p38α MAPK and TGF-β receptor family members varies dramatically among in-class candidates, directly impacting interpretation of Wnt signaling, circadian rhythm, and cardiomyogenesis studies [1][2]. Generic substitution without matching these selectivity dimensions can therefore alter or nullify the biological readout, making compound-specific procurement essential.

CK1-IN-1 Quantitative Differentiation Evidence: Comparator-Benchmarked Selectivity, Potency, and Functional Activity


Near-Equipotent Dual CK1δ/CK1ε Inhibition Versus Isoform-Biased Comparators PF-670462 and SR-3029

CK1-IN-1 inhibits CK1δ and CK1ε with IC50 values of 15 nM and 16 nM, respectively, yielding a δ/ε IC50 ratio of 0.94 . In contrast, PF-670462 exhibits a 6.9-fold preference for CK1δ over CK1ε (IC50: 13 nM vs. 90 nM), and SR-3029 shows a 5.9-fold δ-preference (IC50: 44 nM vs. 260 nM) . This balanced dual-inhibition profile makes CK1-IN-1 the compound of choice for experimental models in which both CK1δ and CK1ε are implicated in the phenotype.

CK1 isoform selectivity kinase inhibition profiling Wnt signaling

ALK5/TGFBR2 Selectivity Advantage Over the Multi-Target CK1 Inhibitor D4476

CK1-IN-1 is ~10-fold selective for CK1δ over ALK5 (IC50 15 nM vs. 151.8 nM) and does not significantly inhibit TGFBR2 at 1 µM . D4476, a widely used cell-permeable CK1 inhibitor, inhibits CK1δ with an IC50 of 300 nM and ALK5 with a comparable IC50 of 500 nM, providing only ~1.7-fold selectivity . PF-670462 also demonstrates TGF-β pathway inhibition activity . For experiments that require clean interrogation of CK1 signaling without confounding TGF-β/ALK5 pathway modulation, CK1-IN-1 provides substantially greater target selectivity.

TGF-β receptor selectivity ALK5 off-target stem cell differentiation

Functional Divergence in Cardiomyocyte Differentiation Outcome Versus Structural Analog TA-01

CK1-IN-1 at 5 µM fails to effectively promote the differentiation of human embryonic stem cells (hESC3) into cardiomyocytes and does not significantly increase the expression of the cardiac marker Nkx2.5 . TA-01, a closely related 2,4,5-trisubstituted azole analog from the same patent series, induces cardiogenesis at lower concentrations, though it inhibits cardiogenesis at 5 µM, exhibiting a biphasic dose-response [1]. Both compounds share the same core scaffold and inhibit CK1δ/ε, yet their functional outcomes diverge, underscoring the critical role of subtle differences in kinase selectivity beyond CK1 in determining stem cell fate [1].

cardiomyogenesis stem cell differentiation functional selectivity Nkx2.5 expression

Intermediate p38α MAPK Co-Inhibition: A Differentiating Feature Versus p38-Sparing SR-3029 and Pan-Inhibitor TA-01

CK1-IN-1 inhibits p38α MAPK with an IC50 of 73 nM, representing approximately 4.9-fold selectivity for CK1δ over p38α . TA-01 inhibits p38 MAPK equipotently with CK1δ/ε (IC50 ~6.7 nM), providing no selectivity window . In contrast, SR-3029 is reported as a highly specific CK1δ/ε inhibitor with no significant p38 inhibition . This intermediate p38α co-inhibition profile of CK1-IN-1 may be advantageous in contexts where partial p38 modulation is tolerable or desirable, but represents a limitation where complete exclusion of p38 pathway effects is required.

p38 MAPK off-target kinase selectivity profiling stress signaling

Potency Advantage for CK1δ Over D4476 and IC261 Supporting Lower Working Concentrations in Cellular Assays

CK1-IN-1 inhibits CK1δ with an IC50 of 15 nM . D4476, a commonly used CK1 inhibitor, displays substantially weaker CK1δ inhibition (IC50 300 nM in cell-free assay) . IC261, another widely cited CK1 tool compound, exhibits even lower potency (CK1δ IC50 approximately 1–16 µM depending on assay conditions) [1]. The 20-fold to >1000-fold higher potency of CK1-IN-1 relative to these legacy compounds enables use at substantially lower concentrations in cellular assays, reducing the risk of off-target effects associated with higher dosing.

CK1δ potency cell-based assay concentration inhibitor sensitivity

CK1-IN-1 Optimal Application Scenarios: Where Its Differentiated Profile Delivers Decisive Experimental Value


Wnt/β-Catenin Pathway Studies Requiring Balanced Dual CK1δ/ε Inhibition Without TGF-β Pathway Interference

In canonical Wnt signaling, both CK1δ and CK1ε contribute to β-catenin destruction complex regulation, and concurrent TGF-β pathway modulation is a common confounding variable [1]. CK1-IN-1, with its near-equipotent CK1δ/ε inhibition (15/16 nM) and 10-fold selectivity over ALK5 (151.8 nM), provides a cleaner tool than D4476 (which co-inhibits ALK5 at 500 nM) or PF-670462 (which displays TGF-β-induced EMT inhibition) [2]. Use CK1-IN-1 at 0.1–1 µM in Wnt reporter assays (e.g., SuperTOPFlash) to suppress β-catenin-dependent transcription without triggering ALK5-mediated signaling artifacts [1][2].

Kinase Selectivity Benchmarking and Counter-Screening Against PF-670462 and SR-3029 in Circadian Rhythm Research

Circadian clock studies frequently rely on CK1δ/ε inhibitors to modulate PER protein stability and nuclear translocation [1]. CK1-IN-1's balanced isoform profile contrasts with PF-670462 (CK1δ-biased) and PF-4800567 (CK1ε-selective), enabling researchers to distinguish whether observed circadian phase shifts depend on selective or dual CK1 isoform inhibition [2]. Deploy CK1-IN-1 alongside these comparators as a pharmacological tool set to deconvolve isoform-specific contributions to circadian period length, using PER2::LUC reporter assays at concentrations titrated to 10× IC50.

Stem Cell Differentiation Screens Where CK1-Mediated Wnt Modulation Is Desired but Cardiomyocyte Specification Is Not the Endpoint

CK1-IN-1 fails to promote cardiomyocyte differentiation at 5 µM, in contrast to TA-01 which induces cardiogenesis [1][2]. This functional distinction makes CK1-IN-1 the preferred choice in stem cell protocols where CK1/Wnt pathway manipulation is mechanistically required but cardiac lineage commitment must be avoided—for example, in neural differentiation screens or mesoderm specification studies where cardiogenic bias would confound lineage tracing [1]. Use CK1-IN-1 at 1–5 µM in embryoid body-based differentiation assays where maintenance of multipotency or non-cardiac lineage specification is the experimental objective.

Replacement of Legacy CK1 Inhibitors D4476 and IC261 in Cell-Based Assays Requiring Nanomolar Potency and Reduced Off-Target Burden

D4476 (CK1δ IC50 300 nM) and IC261 (CK1δ IC50 1–16 µM) have historically been used as CK1 tool compounds despite known off-target activities at their effective micromolar concentrations [1][2]. CK1-IN-1, with 20-fold to >1000-fold higher CK1δ potency, achieves full target engagement at low nanomolar concentrations where kinase off-target engagement probabilities are substantially reduced [2]. Laboratories transitioning from legacy CK1 inhibitors to CK1-IN-1 should re-optimize working concentrations downward by approximately one order of magnitude relative to D4476 and two to three orders of magnitude relative to IC261, typically achieving effective CK1 inhibition at 50–200 nM in most cell-based applications [1].

Quote Request

Request a Quote for CK1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.